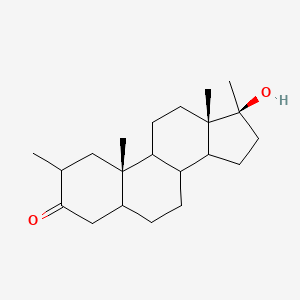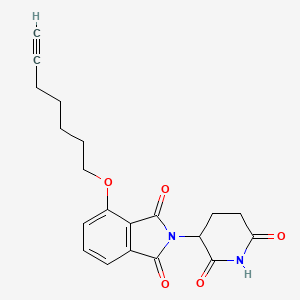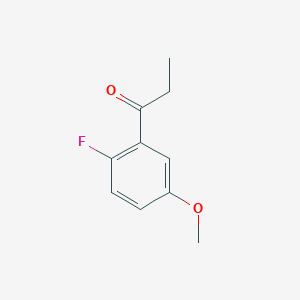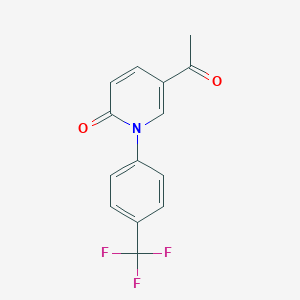
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be achieved through a continuous-flow method. This process is metal-free and involves the efficient construction of the triazole ring under flow conditions. The method is atom-economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps . Compared to earlier batch routes, higher yields are achieved in a flow reactor, and a highly energetic intermediate can be controlled and handled safely .
Analyse Chemischer Reaktionen
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Biological Research: It serves as a tool for studying biological processes and pathways involving triazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be compared with other triazole derivatives, such as:
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a similar triazole ring but differs in its side chain structure.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N4O3 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13) |
InChI-Schlüssel |
WGKYWGLVGWXAKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



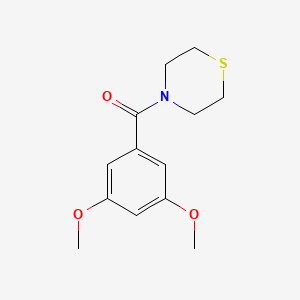
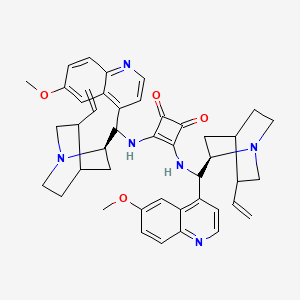
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
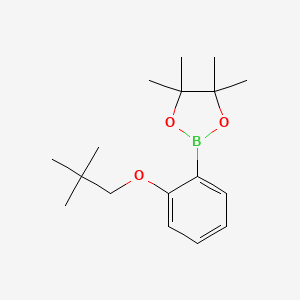
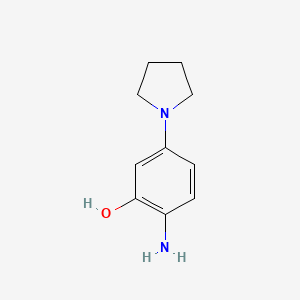

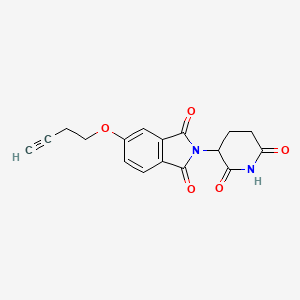
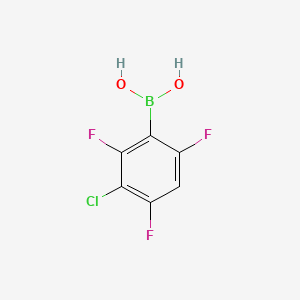
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
